4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

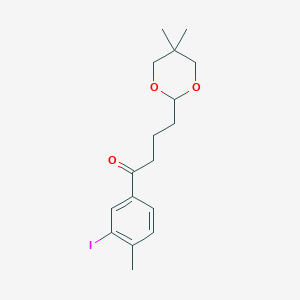

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall complexity and functional properties. The compound possesses the molecular formula C₁₇H₂₃IO₃ and exhibits a molecular weight of 402.27 grams per mole, reflecting the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one iodine atom, and three oxygen atoms within its framework. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone, which precisely describes the connectivity and substitution pattern of all functional groups present in the molecule.

The central architectural feature consists of a butyrophenone backbone, characterized by a four-carbon aliphatic chain connecting a ketone functionality to an aromatic benzene ring. This structural motif places the compound within the broader family of butyrophenone derivatives, which are known for their diverse pharmacological and chemical properties. The aromatic ring bears two substituents: an iodine atom at the 3-position (meta to the carbonyl-bearing carbon) and a methyl group at the 4-position (para to the carbonyl-bearing carbon), creating a specific electronic and steric environment around the aromatic system. The terminal position of the aliphatic chain features a 5,5-dimethyl-1,3-dioxane group, which introduces additional conformational complexity and potential for intramolecular interactions.

The Standard International Chemical Identifier representation of the molecule provides a precise algorithmic description of its connectivity: InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3. This notation captures the complete structural information necessary for unambiguous identification and computational analysis. The canonical Simplified Molecular Input Line Entry System representation (CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I) offers an alternative linear notation that facilitates database searching and chemical informatics applications.

Crystallographic Analysis of the Dioxane-Ketal Substituent

The 1,3-dioxane ring system present in this compound represents a critical structural element that significantly influences the overall molecular conformation and properties. Crystallographic studies of related 1,3-dioxane-containing compounds have revealed important insights into the preferred conformational states and geometric parameters of this heterocyclic system. The six-membered dioxane ring consistently adopts a chair-like conformation in crystalline phases, characterized by specific puckering parameters that define its three-dimensional geometry.

Analysis of structurally related compounds containing the 5,5-dimethyl-1,3-dioxane moiety indicates that the chair conformation exhibits typical puckering parameters with Q values ranging from 0.497 to 0.554 Angstroms and theta angles approaching 177 degrees. These parameters reflect a nearly ideal chair geometry with minimal deviation from the idealized conformation. The 5,5-dimethyl substitution pattern introduces significant steric bulk at the central position of the ring, effectively locking the substituents into axial orientations and reducing conformational flexibility compared to unsubstituted dioxane rings. The two methyl groups occupy trans-diaxial positions, creating a sterically demanding environment that influences the overall molecular shape.

The oxygen atoms within the dioxane ring adopt specific orientational preferences that minimize lone pair repulsions while maintaining optimal orbital overlap. Crystallographic data from similar structures reveals that the oxygen-carbon-oxygen bond angles typically range from 108 to 112 degrees, reflecting the influence of sp³ hybridization and the anomeric effect. The presence of two electronegative oxygen atoms within the ring system creates a significant dipole moment that can participate in intermolecular interactions and influence crystal packing arrangements. The axial methyl groups extend above and below the mean plane of the ring, creating distinct hydrophobic regions that affect molecular recognition and assembly processes.

Conformational Dynamics of the Butyrophenone Backbone

The butyrophenone backbone of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the four-carbon aliphatic chain. Conformational analysis studies of butyrophenone derivatives have identified numerous energetically accessible conformations, with conformational energy calculations revealing that multiple conformers can exist within narrow energy windows. The flexibility of the aliphatic chain allows for extensive variation in the spatial relationship between the aromatic ketone moiety and the terminal dioxane substituent.

Molecular mechanics calculations performed on related butyrophenone compounds have demonstrated that up to twenty-seven distinct conformers may be identified, with nine of these falling within 1.1 kilocalories per mole of the global energy minimum. This conformational diversity reflects the relatively low barriers to rotation around the carbon-carbon single bonds within the alkyl chain. The presence of the bulky dioxane substituent at the terminal position introduces additional steric considerations that may influence the relative populations of different conformational states. The ketone functionality serves as a conformational anchor point, with its planar geometry constraining the adjacent carbon atoms and influencing the overall molecular shape.

The rotational preferences around individual bonds within the butyrophenone chain are governed by a combination of steric interactions, electronic effects, and intramolecular attractive forces. The carbonyl group adjacent to the aromatic ring adopts a planar conformation that optimizes orbital overlap between the pi system of the benzene ring and the carbonyl pi electrons. This electronic delocalization contributes to the overall stability of the molecule and influences the rotational barriers around the aromatic-carbonyl bond. The subsequent carbon-carbon bonds exhibit typical alkane-like rotational preferences, with gauche and anti conformations accessible depending on the specific steric environment.

Crystallographic studies of butyrophenone derivatives have revealed that solid-state conformations may differ significantly from solution-phase preferences due to intermolecular packing forces and crystal lattice constraints. Six distinct conformational families have been identified in crystalline butyrophenone structures, suggesting that multiple low-energy conformations can be stabilized under different environmental conditions. The conformational flexibility of the butyrophenone backbone has important implications for molecular recognition, binding affinity, and biological activity in compounds of this structural class.

Electronic Effects of the 3'-Iodo-4'-methyl Aryl Group

The electronic properties of the 3'-iodo-4'-methylphenyl substituent in this compound are governed by the distinct electronic contributions of the iodine and methyl substituents, which exert opposing influences on the aromatic ring system. The iodine atom, positioned at the meta position relative to the carbonyl-bearing carbon, functions as a strong electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance interactions. This dual electronic character creates a complex electronic environment that significantly influences the reactivity and properties of the aromatic system.

According to Hammett substituent constant analysis, iodine substituents exhibit positive sigma values that reflect their net electron-withdrawing character. For meta-positioned iodine substituents, the Hammett sigma value is approximately +0.353, indicating a moderate electron-withdrawing effect that increases the electrophilicity of the aromatic ring. This electronic withdrawal enhances the susceptibility of the ring toward nucleophilic attack and increases the acidity of adjacent functional groups. The electron-withdrawing nature of iodine is particularly relevant in the context of aromatic iodination reactions, where the polarization of the carbon-iodine bond facilitates electrophilic aromatic substitution processes.

The methyl substituent at the 4-position (para to the carbonyl group) provides a contrasting electronic influence through its electron-donating properties. Methyl groups exhibit negative Hammett sigma values (approximately -0.170 for para substitution), reflecting their ability to donate electron density to the aromatic system through hyperconjugative interactions. This electron donation partially counteracts the electron-withdrawing effects of the iodine substituent, creating a balanced electronic environment that modulates the overall reactivity of the aromatic ring. The positioning of the methyl group para to the carbonyl functionality places it in a location where it can most effectively influence the electronic properties of the ketone through resonance interactions.

The combined electronic effects of the iodine and methyl substituents create a unique substitution pattern that influences various aspects of molecular behavior. The electron-withdrawing nature of iodine enhances the electrophilicity of the carbonyl carbon, potentially increasing the reactivity toward nucleophilic addition reactions. Computational studies of halogenated aromatic compounds have demonstrated that iodine substituents can significantly alter activation energies for various chemical transformations, with the magnitude of these effects correlating strongly with Hammett substituent parameters. The presence of both electron-withdrawing and electron-donating groups on the same aromatic ring creates opportunities for regioselective reactions and selective functionalization strategies.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGBMIRIJSHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646068 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-15-8 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4,5-Dimethyl-1,3-dioxole-2-one as a Related Precursor

The 5,5-dimethyl-1,3-dioxan-2-yl group is structurally related to 4,5-dimethyl-1,3-dioxole-2-one derivatives, which have well-documented preparation methods involving transesterification and cyclization reactions.

A representative synthesis method of 4,5-dimethyl-1,3-dioxole-2-one involves:

- Starting materials: 3-hydroxy-2-butanone and dimethyl carbonate .

- Catalysis: Sodium propylate as a catalyst.

- Solvent: Diethylene glycol dimethyl ether (DME).

- Reaction conditions:

- Transesterification at 60-65 °C for 5–6 hours with continuous removal of methanol by distillation.

- Increasing temperature to 110–125 °C for 4–5 hours to drive cyclization and further removal of methanol.

- Workup:

- Neutralization with concentrated hydrochloric acid to pH ~7.

- Fractional distillation to recover unreacted dimethyl carbonate.

- Crystallization at 0–5 °C to isolate the crude product.

- Recrystallization in suitable solvents with activated carbon treatment to yield a purified white crystalline product.

| Parameter | Value |

|---|---|

| Yield (based on 3-hydroxy-2-butanone) | 47–53% |

| Purity (HPLC) | 99.0–99.6% |

| Melting Point | 77–78.5 °C |

This method is noted for safety and reliability, eliminating potential hazards by controlling reaction conditions and byproduct removal.

Coupling of the Dioxane Moiety to the Aromatic Butyrophenone

The final step involves linking the 5,5-dimethyl-1,3-dioxan-2-yl group to the butyrophenone framework, typically through:

- Nucleophilic substitution or condensation reactions where the dioxane ring is attached at the 4-position of the butyrophenone side chain.

- Protection/deprotection strategies may be employed to maintain the integrity of the dioxane ring during coupling.

- Purification by crystallization or chromatography to isolate the final product.

Summary Table of Key Preparation Steps

| Step | Reaction Conditions | Key Reagents | Yield / Purity | Notes |

|---|---|---|---|---|

| Synthesis of 4,5-dimethyl-1,3-dioxole-2-one | 60–65 °C, 5–6 h transesterification; 110–125 °C, 4–5 h cyclization | 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate, DME | 47–53% yield; 99% purity (HPLC) | Removal of methanol by distillation critical |

| Aromatic iodination and acylation | Standard electrophilic aromatic substitution and Friedel-Crafts acylation | 3-iodo-4-methylbenzene derivatives, acyl chloride or equivalent | Variable, depends on method | Control of regioselectivity important |

| Coupling dioxane moiety to butyrophenone | Nucleophilic substitution or condensation | Protected dioxane derivative, butyrophenone intermediate | Dependent on coupling efficiency | Requires careful control to preserve dioxane ring |

Research Findings and Considerations

- The preparation of the dioxane ring system is well-established from hydroxyketone and carbonate precursors, with optimized conditions to maximize yield and purity while minimizing hazards.

- The iodination of aromatic rings is typically achieved under mild conditions to avoid over-iodination or degradation of sensitive groups.

- The coupling step is often the most challenging due to potential side reactions; protecting groups and controlled reaction conditions are essential.

- Analytical methods such as high-performance liquid chromatography (HPLC) and melting point determination are standard for verifying product purity and identity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the dioxane ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group in the butyrophenone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds containing dioxane structures can interact with muscarinic acetylcholine receptors (mAChRs), leading to potential therapeutic applications in treating conditions such as overactive bladder (OAB). For instance, studies have shown that modifications to the dioxane scaffold can yield potent mAChR antagonists with improved selectivity and efficacy compared to existing treatments like oxybutynin .

Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Analogous compounds have been synthesized that modulate mRNA splicing, demonstrating antitumor efficacy in various cancer cell lines. These compounds have shown selective cytotoxicity against specific tumor types, indicating that derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone may also exhibit similar properties .

Synthesis of Novel Compounds

The synthesis of this compound can lead to the development of new analogs with modified biological activities. The dioxane ring's versatility allows for the introduction of various functional groups that can enhance or alter the pharmacological profile of the resulting compounds .

Drug Development

Given its unique properties, this compound can serve as a lead compound in drug development efforts aimed at creating new therapeutic agents targeting specific receptor systems or pathways involved in disease processes.

Case Study 1: Muscarinic Receptor Antagonists

In a study focused on synthesizing novel muscarinic receptor antagonists, researchers explored various dioxane derivatives and their affinities for mAChRs. The results indicated that certain modifications to the dioxane structure significantly improved binding affinity and selectivity for the M3 subtype over others, which is crucial for minimizing central nervous system side effects .

Case Study 2: Antitumor Activity

Another study examined the anticancer properties of a related dioxane derivative. The compound exhibited significant cytotoxic effects against multiple cancer cell lines, particularly those associated with aggressive tumors. The mechanism involved modulation of mRNA splicing pathways, highlighting the importance of structural features in determining biological activity .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxane ring can enhance the compound’s stability and bioavailability, while the iodo group can facilitate interactions with specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Iodo vs. Fluoro Derivatives

3'-Fluoro Analog (CAS 898786-06-6):

5'-Fluoro-2'-Methyl Analog (CAS 898755-96-9):

Chlorinated Derivatives

- 2',6'-Dichloro Analog (CAS 898756-99-5):

Trifluoromethyl Derivatives

Modifications in the Dioxane Ring

Racemic vs. Chiral Derivatives :

Boron-Containing Analogs :

- Compounds like 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene (CAS 585524-80-7) incorporate boron, enabling Suzuki-Miyaura cross-coupling reactions .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone (CAS No. 898757-15-8) is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features suggest possible biological activities that merit detailed exploration. This article synthesizes available research findings, including biological assays and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H23IO3, with a molecular weight of 402.28 g/mol. The compound features a dioxane ring which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23IO3 |

| Molecular Weight | 402.28 g/mol |

| CAS Number | 898757-15-8 |

| Purity | 97% |

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anti-tumor agent and its interaction with various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low nanomolar range, indicating potent anti-cancer activity.

Case Study:

A study explored the effects of related compounds on cell cycle dynamics in cancer cells. The findings suggested that these compounds induce cell cycle arrest at both G1 and G2/M phases, leading to apoptosis in tumor cells. This effect was attributed to the inhibition of mRNA splicing, which is critical for cancer cell proliferation and survival .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of mRNA Splicing: Compounds in this class have been shown to interact with the spliceosome machinery, disrupting normal mRNA processing and leading to altered gene expression profiles in cancer cells .

- Cytochrome P450 Metabolism: Similar compounds have been studied for their metabolic pathways involving cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation .

Research Findings

Several studies have characterized the biological activity of related compounds through various assays:

Q & A

Q. What are the common synthetic routes for preparing 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone?

- Methodological Answer : A Pd-catalyzed borylation protocol is often employed for introducing the 5,5-dimethyl-1,3-dioxane moiety. For example, a palladium catalyst (e.g., PdCl₂(dppf)) can mediate coupling between aryl halides (e.g., 4-bromoacetophenone derivatives) and neopentyl glycol boronic esters under reflux in toluene or THF, yielding intermediates like 4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl derivatives . Subsequent iodination at the 3'-position can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Optimization of reaction conditions (e.g., temperature, solvent, and catalyst loading) is critical to achieving yields >70% .

Q. How is this compound characterized, and what analytical techniques are most effective?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the dioxane ring structure (δ ~1.3 ppm for dimethyl groups) and iodinated aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as [M–C₄H₉]⁺ observed at m/z 158.0 in EI-MS .

- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) for the butyrophenone group and B-O vibrations (~1350 cm⁻¹) if boronate intermediates are present .

Advanced Research Questions

Q. What challenges arise in the stereochemical analysis of this compound, and how can they be addressed?

- Methodological Answer : The dioxane ring’s conformation and iodophenyl group’s spatial arrangement may lead to diastereomerism. Strategies include:

- X-ray Crystallography : Resolves absolute configuration, especially when coupled with chiral auxiliaries (e.g., (R)-4-phenyl-2-oxazolidinone) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention time differences ≥2 min indicate successful resolution .

- Dynamic NMR : Detects restricted rotation in the butyrophenone moiety at low temperatures (e.g., –40°C in CD₂Cl₂) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what contradictions exist in reported data?

- Methodological Answer : The 3'-iodo group enables Suzuki-Miyaura couplings but may exhibit reduced reactivity compared to bromo analogs due to steric hindrance. Contradictions in catalytic efficiency arise from:

- Catalyst Choice : Pd(PPh₃)₄ gives lower yields (18–55%) compared to PdCl₂(dppf) (65–77%) in borylation reactions .

- Solvent Effects : THF enhances solubility of boronate intermediates but may slow oxidative addition in iodinated substrates. Contrasting results in DMF vs. toluene systems require systematic screening .

- Data Reconciliation : Optimize using cesium carbonate (Cs₂CO₃) as a base and microwave-assisted conditions to accelerate sluggish reactions .

Q. What are the key considerations for designing stability studies under experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for the dioxane ring) .

- Light Sensitivity : The iodophenyl group is prone to photolytic cleavage. Store samples in amber vials and use inert atmospheres (N₂/Ar) during reactions .

- Hydrolytic Stability : Monitor the dioxane ring’s integrity in aqueous media via LC-MS; buffered solutions (pH 4.6–7.4) are recommended for biological assays .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in Pd-catalyzed reactions involving this compound?

- Methodological Answer : Discrepancies stem from:

- Catalyst Loading : Higher Pd(PPh₃)₄ loadings (5 mol%) improve yields but increase metal contamination, complicating purification .

- Substrate Purity : Trace moisture in neopentyl glycol boronate esters reduces efficacy; rigorous drying (MgSO₄, 3Å molecular sieves) is critical .

- Reaction Monitoring : GC vs. HPLC quantification may misrepresent conversions due to volatility differences. Cross-validate with ¹H NMR integration of crude mixtures .

Experimental Design Recommendations

Q. How to optimize the synthesis of analogs with modified aromatic substituents?

- Methodological Answer :

- Parallel Screening : Use a 24-well reactor to test varying halides (Br, I), bases (K₃PO₄, Cs₂CO₃), and solvents (THF, dioxane) .

- DoE (Design of Experiments) : Apply Taguchi methods to identify critical factors (e.g., temperature, catalyst type) for maximizing yield .

- In Situ FT-IR : Track boronate intermediate formation in real-time to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.